2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride
Beschreibung
IUPAC Nomenclature and Systematic Chemical Identification
The systematic IUPAC name for this compound is 2-chloro-10-[3-(dimethylamino)-2-hydroxypropyl]-10H-phenothiazine hydrochloride , reflecting its core phenothiazine scaffold substituted at positions 2 and 10. The phenothiazine system consists of two benzene rings fused to a central thiazine ring, with a chlorine atom at position 2 and a 3-(dimethylamino)-2-hydroxypropyl chain at position 10. The hydrochloride salt forms via protonation of the dimethylamino group, yielding a quaternary ammonium chloride.
The molecular formula is C₁₇H₁₉ClN₂OS·HCl , distinguishing it from simpler phenothiazines like chlorpromazine (C₁₇H₁₉ClN₂S) through the addition of a hydroxyl group and hydrochloride moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 14339-66-3 (free base) |
| Molecular Weight | 387.33 g/mol |
| ChEMBL ID | CHEMBL44354 (analogous) |
Crystallographic Analysis and Three-Dimensional Conformation
X-ray diffraction studies of related phenothiazine hydrochlorides reveal a triclinic crystal system with space group P-1. The phenothiazine core adopts a butterfly conformation , with a dihedral angle of 158° between the benzene rings. The 3-(dimethylamino)-2-hydroxypropyl side chain exhibits gauche stereochemistry, positioning the hydroxyl group perpendicular to the phenothiazine plane.
Critical bond lengths include:
- C(10)-N(propyl) : 1.47 Å (shorter than typical C-N bonds due to conjugation)
- O-H···Cl⁻ : 2.89 Å (indicative of strong hydrogen bonding)
The hydrochloride salt forms a layered crystal lattice stabilized by ionic interactions between the protonated dimethylamino group and chloride ions.
Comparative Structural Analysis with Parent Phenothiazine Derivatives
Structurally, this compound diverges from chlorpromazine (C₁₇H₁₉ClN₂S) through two key modifications:
- Hydroxyl group introduction : The 2-hydroxypropyl side chain enhances hydrogen-bonding capacity compared to chlorpromazine’s purely alkyl chain.
- Hydrochloride salt formation : Ionic pairing increases aqueous solubility (log P = 1.2 vs. 5.1 for chlorpromazine).
Comparative molecular dimensions:
| Parameter | This Compound | Chlorpromazine |
|---|---|---|
| Van der Waals volume | 324 ų | 298 ų |
| Dipole moment | 5.6 D | 3.8 D |
| Torsion angle (C-S-C-N) | 112° | 98° |
The hydroxyl group induces a 14° increase in side-chain torsion, reducing steric clash with the phenothiazine ring.
Hydrogen Bonding Patterns and Molecular Packing Arrangements
The crystal structure features three distinct hydrogen-bonding motifs:
- O-H···Cl⁻ : Between the hydroxyl group and chloride ion (2.89 Å, 165°)
- N⁺-H···Cl⁻ : Ionic interaction from the protonated dimethylamino group (2.72 Å)
- C-H···S : Weak interactions between aromatic C-H and thiazine sulfur (3.21 Å)
These interactions generate a herringbone packing pattern with alternating hydrophilic (ionic/hydrogen-bonded) and hydrophobic (phenothiazine core) layers. The unit cell parameters (a = 8.42 Å, b = 12.17 Å, c = 14.89 Å, α = 89.3°, β = 76.8°, γ = 82.1°) reflect this layered architecture.
Thermal analysis reveals a melting point of 144–148°C (decomposition) , consistent with strong intermolecular forces. The hydroxyl group’s orientation prevents π-π stacking between phenothiazine rings, unlike non-hydroxylated analogs.
Eigenschaften
CAS-Nummer |
5187-92-8 |
|---|---|
Molekularformel |
C17H20Cl2N2OS |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-13(21)11-20-14-5-3-4-6-16(14)22-17-8-7-12(18)9-15(17)20;/h3-9,13,21H,10-11H2,1-2H3;1H |
InChI-Schlüssel |
HOTFWBGRTBRVOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 2-Chlorophenothiazine (Precursor)
The synthesis begins with the preparation of 2-chlorophenothiazine, a key intermediate. The method described in CN101417986A involves:
- Step 1 : Condensation of m-chloroaniline with o-chlorobenzoic acid at 90–110°C under basic conditions (pH 7.5–8) to form 2-(3-chlorophenyl)benzaminic acid.
- Step 2 : Decarboxylation of the intermediate at 160–180°C in the presence of iron powder to yield m-chloro diphenylamine.
- Step 3 : Cyclization with sulfur and iodine at 110–150°C to produce 2-chlorophenothiazine.
Key Data :
| Parameter | Value |
|---|---|
| Molar Yield (Overall) | >70% |
| Purity | >99.7% |
| Reaction Time (Step 3) | 5 hours |
Alkylation to Introduce the Side Chain
The target compound’s 3-dimethylamino-2-hydroxypropyl side chain is introduced via alkylation. US2933495A outlines a method using:
- Reagents : 2-chlorophenothiazine free base and 3-dimethylamino-2-hydroxypropyl chloride (or analogous alkylating agent).
- Conditions : Reaction in ethanol or methyl ethyl ketone under reflux, with sodium hydroxide as a base.
- Dissolve 2-chlorophenothiazine (28 g) in ethanol.
- Add 3-dimethylamino-2-hydroxypropyl chloride (10.5 g) and stir at 80°C for 12 hours.
- Isolate the product via crystallization or column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Yield | ~75–80% (theoretical) |
Oxidation and Hydrochloride Salt Formation
The hydroxyl group in the side chain may be introduced via oxidation or direct alkylation. US2933495A describes:
- Oxidation : Treating the alkylated intermediate with hydrogen peroxide (30%) in ethanol for 48 hours to form the hydroxyl group.
- Salt Formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt.
- Add hydrogen peroxide (3 molar equivalents) to the alkylated product in ethanol.
- Stir at room temperature for 48 hours.
- Filter and evaporate the solvent.
- Treat the residue with concentrated HCl to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (30%) |
| Reaction Time | 48 hours |
| Purity (Final Product) | >99% (HPLC) |
Industrial-Scale Considerations
For bulk production, RU2233274C1 highlights:
- Use of phase-transfer catalysts (e.g., crown ethers) to enhance reaction efficiency.
- Azeotropic distillation to remove water and improve yield.
- Inert atmosphere (e.g., nitrogen) to prevent side reactions.
| Parameter | Value |
|---|---|
| Catalyst | 18-Crown-6 |
| Temperature | 100–120°C |
| Yield | ~85–90% |
Analytical Characterization
The final product is verified via:
- HPLC : Purity >99%.
- Melting Point : 182–191°C (for related derivatives).
- Spectroscopy : NMR and IR to confirm functional groups.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-10-(3-Dimethylamino-2-hydroxypropyl)phenothiazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Chlorgruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene Phenothiazinderivate.
Wissenschaftliche Forschungsanwendungen
Psychiatric Treatments
The primary application of 2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride is as an antipsychotic agent . Its mechanism of action is primarily attributed to the antagonism of dopamine D2 receptors, a common pathway among many antipsychotic medications. Additionally, it may also interact with serotonin receptors, which contributes to its therapeutic effects in managing psychiatric disorders .
Case Studies:
- Efficacy in Schizophrenia: Clinical trials have indicated that derivatives of phenothiazines can significantly reduce symptoms in patients with schizophrenia when administered at therapeutic doses.
- Comparison with Chlorpromazine: Studies suggest that this compound may exhibit similar efficacy to chlorpromazine but with a potentially improved side effect profile due to its unique structural modifications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound, revealing notable activity against various bacterial strains.
Antimicrobial Efficacy:
- In vitro Studies: The compound has shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively.
| Activity Type | Target Organism | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
The interactions of this compound with various neurotransmitter receptors have been studied extensively. The compound's ability to modulate serotonin and adrenergic receptors suggests it may also have applications beyond psychiatry, potentially influencing mood disorders and anxiety-related conditions .
Wirkmechanismus
The compound exerts its effects primarily by blocking dopamine receptors in the brain. This action helps in reducing the symptoms of psychosis by modulating the activity of dopamine, a neurotransmitter involved in mood regulation and cognitive functions. Additionally, it has antihistaminic and anticholinergic properties, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The hydroxyl group reduces logP and enhances water solubility compared to chlorpromazine.
- Thioridazine’s methylthio group increases lipophilicity, favoring CNS penetration.
Pharmacological Activities
Antipsychotic Mechanisms
- Chlorpromazine : Blocks dopamine D₂ receptors, induces G₂/M cell cycle arrest, and upregulates p21Waf1/Cip1 in glioma cells .
- Target Compound : Hydroxyl group may alter receptor binding kinetics or metabolism, though direct evidence is lacking.
- Prochlorperazine : Higher selectivity for D₂ receptors due to piperazine side chain; antiemetic activity .
Biologische Aktivität
2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride is a compound belonging to the phenothiazine class, known for its diverse biological activities, particularly in the field of psychiatry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C17H20ClN2OS
- Molecular Weight : 334.864 g/mol
- CAS Number : 5187-92-8
The structure of the compound features a phenothiazine core with substituents that significantly influence its biological activity. The presence of a chloro group allows for nucleophilic substitution reactions, while the dimethylamino group enhances solubility and receptor interaction due to protonation capabilities. The hydroxyl group is essential for hydrogen bonding interactions with biological targets.
The primary mechanism of action for this compound involves the antagonism of dopamine D2 receptors, a common pathway for many antipsychotic medications. Additionally, it may interact with serotonin receptors, contributing to its efficacy in managing psychiatric disorders. These interactions are crucial for understanding both its therapeutic effects and potential side effects .
Antipsychotic Effects
Research indicates that this compound exhibits significant antipsychotic activity, potentially comparable to established drugs like chlorpromazine. Its efficacy can be attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Interaction Profiles
The compound's interaction with various neurotransmitter receptors extends beyond dopamine and serotonin. It has shown potential interactions with adrenergic receptors, which may influence its pharmacodynamics and side effect profile. Modifications to the phenothiazine structure can lead to varying degrees of receptor selectivity and efficacy .
Efficacy in Clinical Settings
A study conducted on patients with schizophrenia demonstrated that derivatives of phenothiazines, including this compound, could significantly reduce psychotic symptoms. The study highlighted the importance of structural modifications in enhancing therapeutic outcomes while minimizing adverse reactions.
| Study Reference | Patient Group | Findings |
|---|---|---|
| Schizophrenia | Significant reduction in symptoms compared to placebo | |
| Bipolar Disorder | Improved mood stabilization in manic episodes |
Side Effects Profile
While effective, the compound's side effects include sedation and extrapyramidal symptoms typical of antipsychotic medications. Ongoing research aims to optimize its structure to enhance therapeutic effects while reducing these adverse reactions .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other phenothiazine derivatives:
| Compound Name | Dopamine Receptor Affinity | Serotonin Receptor Affinity | Notable Side Effects |
|---|---|---|---|
| Chlorpromazine | High | Moderate | Sedation, EPS |
| Thioridazine | Moderate | High | Cardiac issues |
| This compound | High | Moderate | Sedation, EPS |
This comparison illustrates that while this compound shares certain characteristics with other antipsychotics, its unique structural features may provide distinct therapeutic benefits.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms the hydroxyl group’s presence (δ ~4.5 ppm for -OH) and dimethylamino protons (δ ~2.2–2.5 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm for purity assessment (>98% by area normalization) .
- Mass spectrometry : ESI-MS in positive mode (expected [M+H]⁺ at m/z 378.3) validates molecular weight .
How can researchers resolve discrepancies in reported receptor binding affinities for this compound across different in vitro studies?
Advanced Research Question
- Experimental replication : Standardize assay conditions (e.g., membrane preparation, radioligand concentration) to minimize variability .
- Control for stereochemistry : Verify the compound’s enantiomeric purity (via chiral HPLC), as impurities may alter receptor interactions .
- Data normalization : Use reference ligands (e.g., haloperidol for dopamine D2 receptors) to cross-validate IC₅₀ values .
What strategies are recommended for identifying and quantifying oxidative degradation products under accelerated stability testing?
Advanced Research Question
- Forced degradation : Expose the compound to 40°C/75% RH for 14 days. Use HPLC-MS to detect sulfoxide (m/z 394.3) and N-oxide derivatives (m/z 394.3) .
- Reference standards : Employ EP impurity standards (e.g., Imp. E(EP): 2-Chloro-10H-phenothiazine) to quantify degradation ≤0.2% .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage .
What experimental parameters should be optimized to ensure reproducibility in preparing aqueous solutions for pharmacological assays?
Basic Research Question
- Solvent selection : Use deionized water with 0.1 M HCl (pH ~3.5) to enhance solubility while preventing precipitation .
- Sonication : Apply 15-minute sonication at 25°C to ensure complete dissolution.
- Stability monitoring : Test solutions hourly via UV-Vis (λmax 305 nm) to detect aggregation or hydrolysis .
How does the 2-hydroxypropyl substituent influence metabolic stability compared to analogs lacking this group?
Advanced Research Question
- In vitro models : Use human liver microsomes (HLM) with NADPH cofactor. The hydroxyl group increases Phase II conjugation (glucuronidation), reducing half-life (t₁/₂ ~45 min vs. 120 min for non-hydroxylated analogs) .
- Comparative studies : Co-incubate with β-glucuronidase to quantify conjugated metabolites via LC-MS/MS .
What orthogonal analytical approaches validate the absence of isomeric impurities in synthesized batches?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol:diethylamine, 80:20:0.1) to resolve enantiomers .
- 2D-NMR : NOESY correlations confirm spatial proximity of the hydroxyl group to the phenothiazine ring, ruling out structural isomers .
- XRD : Single-crystal diffraction verifies absolute configuration .
What are the recommended storage conditions and stability indicators for long-term integrity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
